1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
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Overview
Description
1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a nitrofurylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylpiperazine and 5-nitro-2-furaldehyde.
Condensation Reaction: The 4-chlorophenylpiperazine is reacted with 5-nitro-2-furaldehyde in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents like ethanol or methanol are often used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete condensation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines or thiols).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Biology: The compound has been investigated for its antimicrobial and antifungal properties, making it a potential candidate for use in agricultural and pharmaceutical applications.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to the death of bacterial cells.
Pathways Involved: It may interfere with DNA replication, protein synthesis, or cell wall synthesis in bacteria, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-chlorophenyl)piperazine and 1-(4-nitrophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine.
Uniqueness: The presence of both the chlorophenyl and nitrofurylmethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14-5-6-15(22-14)19(20)21/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKDJIZLRFMCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202279 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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